1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester
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Overview
Description
5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester is a complex organic compound belonging to the class of imidazo[1,5-a][1,4]diazepines. This compound is characterized by its unique structure, which includes an imidazo ring fused to a diazepine ring, and a carboxylic acid ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester typically involves multi-step organic reactions. One common method involves the condensation of benzodiazepines with isocyanide reagents under mild conditions. For example, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can facilitate the formation of imidazobenzodiazepine intermediates . These intermediates can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Climazolam: Another imidazobenzodiazepine with pharmacological properties similar to midazolam.
Uniqueness
5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester is unique due to its specific structural features and the presence of the carboxylic acid ester group
Properties
Molecular Formula |
C13H22N4O2 |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-4-6-17-9-15-10(7-14)11(17)8-16/h9H,4-8,14H2,1-3H3 |
InChI Key |
JREWLWZZNSIILX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)CN |
Origin of Product |
United States |
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